molecular formula C6H6N4O2 B1316987 Pyrazine-2,5-dicarboxamide CAS No. 41110-27-4

Pyrazine-2,5-dicarboxamide

Cat. No. B1316987
CAS RN: 41110-27-4
M. Wt: 166.14 g/mol
InChI Key: CLLHVSIBXXMHJI-UHFFFAOYSA-N
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Description

Pyrazine-2,5-dicarboxamide is a compound that has been studied for its coordination chemistry with first-row transition metals . It is part of a series of pyrazine mono-, di-, and tetrakis-carboxamide derivatives . The complete molecules of the title compounds are generated by inversion symmetry, with the pyrazine rings being located about centers of inversion .


Synthesis Analysis

Pyrazine-2,5-dicarboxylic acid, a precursor to Pyrazine-2,5-dicarboxamide, can be prepared by the oxidation of 2,5-dimethylpyrazine with selenium dioxide . Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate can be prepared following reported procedures . The synthesis of metal complexes of a renowned antituberculosis drug, pyrazinamide (PZ) with copper, ferrous, ferric, cobalt, and manganese has also been explored .


Molecular Structure Analysis

The molecular structure of Pyrazine-2,5-dicarboxamide is characterized by an extended conformation with the pyridine rings inclined to the pyrazine ring . In the crystal, molecules are linked by N—H⋯N hydrogen bonds, forming layers lying parallel to the plane. The layers are linked by C—H⋯O hydrogen bonds, forming a three-dimensional supramolecular structure .


Chemical Reactions Analysis

In the crystal of Pyrazine-2,5-dicarboxamide, molecules are linked by N—H⋯N hydrogen bonds, forming layers lying parallel to the plane. The layers are linked by C—H⋯O hydrogen bonds, forming a three-dimensional supramolecular structure . Neighboring pyridine rings are linked by offset π–π interactions .

Scientific Research Applications

Crystal Structures and Supramolecular Structures

  • Crystal Structure Studies : Pyrazine-2,5-dicarboxamide compounds have been studied for their crystal structures, revealing distinct molecular conformations and inclinations of the pyridine rings relative to the pyrazine ring, highlighting their potential in materials science and crystallography (Cati & Stoeckli-Evans, 2017).

Chemical Synthesis and Reactions

  • Thermally Induced Reactions : Research on thermally induced reactions of 5-aminoisoxazoles and 2H-azirine-2-carboxamides demonstrates the production of pyrazine-2,5-dicarboxamides under specific conditions, shedding light on the synthetic pathways and chemical behavior of this compound (Nishiwaki, Nakano, & Matsuoka, 1970).

Complexation with Metals

  • Metal Complexes : Studies on pyrazine-2,3-dicarboxamide complexes with metals like copper(II), cobalt(II), and nickel(II) reveal different geometrical configurations and bonding characteristics, suggesting applications in coordination chemistry and materials science (Sanyal & Mondal, 1979).

Medical and Biological Applications

  • Biological Tracer Agents : Hydrophilic pyrazine derivatives have been evaluated as fluorescent glomerular filtration rate (GFR) tracer agents in medical diagnostics. Certain derivatives demonstrated favorable properties for clinical applications, offering potential advancements in real-time, point-of-care monitoring of kidney function (Rajagopalan et al., 2011).

Physicochemical and Electrochemical Characteristics

  • Physicochemical Analysis : Extensive research on the physicochemical and electrochemical properties of pyrazine-2-thiocarboxamide, a related compound, provides insights into its interaction with biomolecules, which could have implications for the study of pyrazine-2,5-dicarboxamide (Ramotowska et al., 2021).

Antimicrobial Activities

  • Antimycobacterial Properties : Certain pyrazine-2-carboxamides exhibit significant in vitro activity against Mycobacterium tuberculosis, suggesting their potential use in developing antimycobacterial drugs (Zítko et al., 2013).

Crystal Engineering and Microbiological Properties

  • Crystal and Molecular Structure Studies : Investigations into the crystal structures of pyrazine-2-thiocarboxamide andits derivatives have revealed interesting S⋯π and π-π interactions, which are valuable for crystal engineering and understanding the stabilization of molecular structures. This research also explores its antimicrobial activity, providing a basis for pharmaceutical applications (Chylewska et al., 2016).

Synthesis and Evaluation in Virology

  • Antiviral Research : Pyrazine derivatives have been evaluated for their inhibitory activity against viruses like dengue and yellow fever, indicating their potential as antiviral agents. This research contributes to the development of new treatments for viral infections (Saudi et al., 2014).

Dinuclear Copper(II) Complexes

  • Copper Complexes : Studies on dinuclear copper(II) complexes of pyrazine-based ligands have provided insights into their coordination chemistry and magnetic properties. This research is significant for developing materials with specific magnetic and electronic properties (Klingele et al., 2005).

Catalytic Synthesis

  • Catalytic Processes : Research on the catalytic synthesis of pyrazinamide from 2,5-dimethylpyrazine has implications for the pharmaceutical industry, particularly in the efficient production of antituberculous drugs (Kagarlitskii, Krichevskii, & Amirkhanova, 1999).

Fluorescence Applications

  • Fluorescence Studies : Investigations into the fluorescence properties of BF2 complexes of N,O-Benzamide ligands, including pyrazine derivatives, have revealed their potential in biological and organic material applications due to their intense luminescence properties (Yamaji et al., 2017).

Safety And Hazards

Pyrazine-2,5-dicarboxamide should be handled with care to avoid dust formation and contact with skin and eyes . It may cause discomfort if swallowed and prolonged contact may cause dryness of the skin . It may also be slightly irritating to eyes .

properties

IUPAC Name

pyrazine-2,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c7-5(11)3-1-9-4(2-10-3)6(8)12/h1-2H,(H2,7,11)(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLHVSIBXXMHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563380
Record name Pyrazine-2,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine-2,5-dicarboxamide

CAS RN

41110-27-4
Record name Pyrazine-2,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
DS Cati, H Stoeckli-Evans - Acta Crystallographica Section E …, 2017 - scripts.iucr.org
The complete molecules of the title compounds, N2,N5-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide, C18H16N6O2 (I), 3,6-dimethyl-N2,N5-bis(pyridin-2-ylmethyl)pyrazine-2,5-…
Number of citations: 7 scripts.iucr.org
J Klingele, B Moubaraki, KS Murray, JF Boas… - 2005 - Wiley Online Library
The 1:1 reactions of the new bis(terdentate) diamide ligandN,N'‐bis(2‐pyridylmethyl)pyrazine‐2,5‐dicarboxamide(H 2 L 1 ) and its higher homologue N,N'‐bis[2‐(2‐pyridyl)ethyl]…
J Hausmann - 2004 - ourarchive.otago.ac.nz
The four symmetrical, closely related pyrazine-based bis-terdentate diamide ligands N,N'-bis(2-pyridylmethyl)pyrazine-2,3-dicarboxamide (H2 LM1), N,N'-bis[2-(2-pyridyl)ethyl]pyrazine-…
Number of citations: 2 ourarchive.otago.ac.nz
MG Cowan - 2012 - ourarchive.otago.ac.nz
This work provides a comprehensive review of structurally characterised imide based complexes (Chapter 1) and the developments of imide chemistry achieved during the course of …
Number of citations: 0 ourarchive.otago.ac.nz
R Rajagopalan, WL Neumann… - Journal of medicinal …, 2011 - ACS Publications
Various hydrophilic pyrazine-bis(carboxamides) derived from 3,5-diamino-pyrazine-2,5-dicarboxylic acid bearing neutral and anionic groups were prepared and evaluated for use as …
Number of citations: 54 pubs.acs.org
AR Poreddy, WL Neumann, JN Freskos… - Bioorganic & medicinal …, 2012 - Elsevier
Novel pyrazine carboxamides bearing hydrophilic poly(ethylene glycol) (PEG) moieties were designed, synthesized, and evaluated for use as fluorescent glomerular filtration rate (GFR) …
Number of citations: 45 www.sciencedirect.com
J Ramirez, AM Stadler, G Rogez, M Drillon… - Inorganic …, 2009 - ACS Publications
A novel class of ditopic ligands, 1, was synthesized by the reaction of 2,5-pyrazine-dicarboxaldehyde with 2 equiv of acyl-/aroyl-hydrazine. Their structures were confirmed by 1D and …
Number of citations: 32 pubs.acs.org
NS Lee, G Sun, LY Lin, WL Neumann… - Journal of materials …, 2011 - pubs.rsc.org
Dual-emitting photonic nano-objects that can sense changes in the environmental pH are designed based on shell-crosslinked micelles assembled from amphiphilic block copolymers …
Number of citations: 21 pubs.rsc.org
IPC Class, A USPC - 2014 - patentsencyclopedia.com
The present invention relates to pyrazine derivatives such as those represented by Formulas I and II below.## STR00001## X 1 to X 4 of the compounds of Formulas I and II may be …
Number of citations: 0 www.patentsencyclopedia.com
RV Nair - 1984 - search.proquest.com
University Micrxxilms International Page 1 INFORMATION TO USERS This reproduction was made from a copy of a document sent to us for microfilming. While the most advanced …
Number of citations: 2 search.proquest.com

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